

### **AVE-0118: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interes | t        |           |
|---------------------|----------|-----------|
| Compound Name:      | AVE-0118 |           |
| Cat. No.:           | B1666140 | Get Quote |

An In-depth Examination of the Electrophysiological Properties and Therapeutic Potential of a Multi-Ion Channel Blocker

This technical guide provides a comprehensive overview of **AVE-0118**, a potassium channel blocker with significant potential in cardiovascular and respiratory research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, mechanism of action, and experimental data.

**Physicochemical Properties** 

| - Hystoconcinioar i Toperaes |              |           |  |  |
|------------------------------|--------------|-----------|--|--|
| Property                     | Value        | Reference |  |  |
| CAS Number                   | 498577-53-0  | [1]       |  |  |
| Molecular Formula            | C30H29N3O3   | [1]       |  |  |
| Molecular Weight             | 479.58 g/mol | [1]       |  |  |
| Exact Mass                   | 479.2209     | [1]       |  |  |

### **Mechanism of Action**

**AVE-0118** is a pharmacological agent known to interact with multiple ion channels, leading to its diverse electrophysiological effects. Its primary mechanism involves the blockade of several potassium channels, with a notable impact on the ultrarapid delayed rectifier potassium current (IKur), the transient outward current (Ito), and the acetylcholine-mediated potassium current (IK,ACh)[2][3][4].



Notably, **AVE-0118**'s atrial-selective effects are attributed to its potent inhibition of the Kv1.5 potassium channel, the molecular basis for IKur, which is predominantly expressed in the atria compared to the ventricles[3][4]. This selective action contributes to the prolongation of the atrial effective refractory period (ERP) without significantly affecting the QT interval, a key differentiator from other antiarrhythmic agents that may carry a risk of ventricular proarrhythmia[3][5][6].

Further research has revealed that **AVE-0118** also inhibits the cardiac sodium channel SCN5A, contributing to its antiarrhythmic properties by reducing the maximum rate of rise of the action potential upstroke (Vmax)[7]. This multi-channel blocking activity underscores its complex and potentially pathology-specific effects, particularly in the context of atrial fibrillation (AF)[8].

## **Signaling Pathway of AVE-0118 Action**



Click to download full resolution via product page

Caption: Interaction of **AVE-0118** with key cardiac ion channels.



**Quantitative Data** 

Inhibitory Concentrations (IC<sub>50</sub>)

| Channel/Current | IC <sub>50</sub> (μΜ) | Reference |
|-----------------|-----------------------|-----------|
| Kv1.5 (IKur)    | 1.1                   | [9]       |
| Ito             | 3.4                   | [9]       |
| IK,ACh          | 4.5                   | [9]       |
| IKr             | 8.4                   | [9]       |

**Electrophysiological Effects in Canine Atrial** 

**Preparations** 

| Parameter                            | Condition | Effect of AVE-0118<br>(10 μM) | Reference |
|--------------------------------------|-----------|-------------------------------|-----------|
| Effective Refractory<br>Period (ERP) | -         | Prolonged (p<0.001)           | [7]       |
| Action Potential Duration (APD70)    | -         | No significant change         | [7]       |
| Vmax                                 | -         | Decreased by 15% (p<0.05)     | [7]       |

## Effects on Atrial and Ventricular Refractoriness in Anesthetized Pigs



| Parameter                       | Dose of AVE-0118<br>(i.v.) | Effect                      | Reference |
|---------------------------------|----------------------------|-----------------------------|-----------|
| Atrial ERP                      | 0.5 and 1 mg/kg            | Dose-dependent prolongation | [4]       |
| Left Atrial Vulnerability (LAV) | 0.5 and 1 mg/kg            | 100% inhibition             | [4]       |
| Corrected QT (QTc) Interval     | Up to 1 mg/kg              | No effect                   | [4]       |

# **Experimental Protocols**In Vitro Electrophysiology in Canine Cardiac Tissue

Objective: To determine the effects of **AVE-0118** on action potential parameters in isolated canine atrial and ventricular tissues.

#### Methodology:

- Tissue Preparation: Right atrial and ventricular tissues are isolated from canine hearts and coronary-perfused or superfused.
- Electrophysiological Recordings: Standard microelectrode techniques are used to record action potentials. Parameters measured include Action Potential Duration at 70% and 90% repolarization (APD<sub>70</sub>, APD<sub>90</sub>), Effective Refractory Period (ERP), and the maximum rate of rise of the action potential upstroke (Vmax).
- Drug Application: **AVE-0118** is added to the perfusate in a stepwise manner, with concentrations typically ranging from 5.0 to 10.0 μM. A minimum of 20 minutes is allowed at each concentration before recordings are made.
- Data Analysis: Changes in APD, ERP, and Vmax are measured and compared to baseline control conditions. Statistical significance is determined using appropriate tests.[7]

## **Experimental Workflow for In Vitro Electrophysiology**





Click to download full resolution via product page

Caption: Workflow for assessing AVE-0118 effects on canine cardiac tissue.



#### In Vivo Model of Atrial Fibrillation in Goats

Objective: To evaluate the efficacy of **AVE-0118** in restoring atrial contractility after cardioversion from atrial fibrillation.

#### Methodology:

- Animal Instrumentation: Goats are chronically instrumented with epicardial electrodes, a right atrial pressure transducer, and piezoelectric crystals to measure right atrial diameter.
- Induction of Atrial Fibrillation: Atrial fibrillation is induced and maintained.
- Cardioversion and Drug Administration: After a period of AF, cardioversion to sinus rhythm is performed. AVE-0118 is then administered intravenously.
- Measurement of Atrial Contractility: Atrial contractility is measured and compared to baseline values before and after drug administration.
- Electrophysiological Monitoring: Ventricular electrophysiological parameters, including the QT interval, are monitored to assess for proarrhythmic effects.[5]

## Investigation of Upper Airway Collapsibility in Anesthetized Pigs

Objective: To investigate the effect of **AVE-0118** on upper airway mechanoreceptors and its potential for treating obstructive sleep apnea.

#### Methodology:

- Animal Preparation: Pigs are an esthetized with urethane- $\alpha$ -chloralose.
- Drug Administration: A slow-release formulation of **AVE-0118** is administered nasally at varying doses (e.g., 1, 3, and 10 mg per nostril). A control group receives a vehicle.
- Measurement of Upper Airway Collapsibility: The collapsibility of the upper airway is assessed by applying negative pressure.



• Electromyography (EMG): Genioglossus (GG) EMG activity is monitored to assess the activation of upper airway mechanoreceptors. A shift in the mechanoreceptor threshold to less negative pressures indicates sensitization.[10]

This guide synthesizes key technical data and experimental methodologies related to **AVE-0118**, providing a foundation for further research and development in its therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medkoo.com [medkoo.com]
- 2. AVE 0118, an Antiarrhythmic Drug with a Novel Action Mechanism: Block of Ikur and Ito Potassium Currents in Human Atrial Myocytes [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. AVE0118, blocker of the transient outward current (I(to)) and ultrarapid delayed rectifier current (I(Kur)), fully restores atrial contractility after cardioversion of atrial fibrillation in the goat PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety of the novel atrial-selective K+-channel blocker AVE0118 in experimental heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sensitization of Upper Airway Mechanoreceptors as a New Pharmacologic Principle to Treat Obstructive Sleep Apnea: Investigations with AVE0118 in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [AVE-0118: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666140#ave-0118-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com